Hydroxy Ziprasidone-d8
Description
Significance of Deuterated Analogs in Drug Discovery and Development
Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), hold particular significance in drug discovery and development. This process, known as deuteration, can influence the pharmacokinetic profile of a drug. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. wikipedia.org This can result in a longer drug half-life and potentially improved therapeutic efficacy and safety profiles. nih.govresearchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. nih.gov
Overview of Stable Isotope Probes in Metabolic Fate Elucidation
Understanding the metabolic fate of a drug—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical aspect of pharmaceutical research. assumption.edu Stable isotope probes are instrumental in these studies. nih.govmdpi.com By introducing a labeled drug into a biological system, researchers can accurately track its transformation into various metabolites. nih.govresearchgate.net This approach, often referred to as Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous identification and quantification of metabolites, providing a detailed map of metabolic pathways. nih.govacs.org
Context of Ziprasidone (B1663615) Metabolism and its Metabolite Hydroxy Ziprasidone
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. nih.govwikipedia.org It undergoes extensive metabolism in the body, with several identified metabolites. psychopharmacologyinstitute.comnih.gov The primary metabolic pathways include N-dealkylation, sulfur oxidation, and reductive cleavage. nih.gov One of the metabolites formed is Hydroxy Ziprasidone. medchemexpress.compharmaffiliates.com While many of ziprasidone's metabolites have low affinity for the target receptors and are unlikely to contribute significantly to its therapeutic effects, understanding their formation is crucial for a complete picture of the drug's disposition. nih.gov
Rationale for Research on Hydroxy Ziprasidone-d8 in Academic Settings
The synthesis and study of this compound are driven by the need for a reliable internal standard in bioanalytical methods. In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of an internal standard is added to a sample to correct for variations in sample preparation and analysis. nih.gov An ideal internal standard has physicochemical properties very similar to the analyte being measured. researchgate.net this compound, being a deuterated version of the metabolite, serves this purpose excellently for the quantification of Hydroxy Ziprasidone. Its use in academic and research settings facilitates accurate pharmacokinetic studies and the development of robust analytical methodologies. researchgate.net
Properties
Molecular Formula |
C₂₁H₁₃D₈ClN₄O₂S |
|---|---|
Molecular Weight |
436.98 |
Synonyms |
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one-d8_x000B_ |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Hydroxy Ziprasidone D8
Synthetic Strategies for Deuterium (B1214612) Incorporation into Ziprasidone (B1663615) Metabolites
The introduction of deuterium into drug metabolites like Hydroxy Ziprasidone is a strategic process aimed at creating a stable, heavier version of the analyte that is chemically identical but mass-shifted. This mass difference is essential for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it allows for differentiation between the standard and the endogenous metabolite without altering chromatographic behavior. tandfonline.comresearchgate.net General strategies for creating such labeled compounds involve either introducing deuterium at a late stage of the synthesis or using a deuterated building block early in the synthetic route. clearsynth.comnih.gov
While a specific, documented synthetic route for Hydroxy Ziprasidone-d8 is not extensively published in peer-reviewed literature, a plausible pathway can be constructed based on known methods for synthesizing the non-deuterated hydroxy impurity and the deuterated parent drug, Ziprasidone-d8. google.comnih.govsigmaaldrich.com The synthesis of non-deuterated Hydroxy Ziprasidone is described in patent literature as a process impurity formed during ziprasidone production. google.com A key method involves the condensation of an oxindole (B195798) intermediate with a piperazine (B1678402) derivative. google.com
A logical approach for synthesizing this compound would involve a similar condensation reaction but using a deuterated precursor. The most common form of deuterated ziprasidone, Ziprasidone-d8, features eight deuterium atoms on the piperazine ring. sigmaaldrich.comsimsonpharma.com Therefore, the synthesis would likely proceed as follows:
Preparation of Deuterated Precursor : The synthesis would begin with 3-(1-piperazinyl-d8)-1,2-benzisothiazole. This key deuterated intermediate is analogous to the non-deuterated version used in the synthesis of ziprasidone itself. google.comgoogleapis.com
Condensation Reaction : The deuterated piperazine derivative would then be reacted with 5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole. google.comgoogle.com This reaction, typically performed by refluxing the components in the presence of a base (like sodium carbonate) and an alkali metal halide, would couple the two fragments to form the final product, this compound. google.com
This strategy ensures the precise placement of eight deuterium atoms on the piperazine moiety, creating a stable isotopic label far from the site of hydroxylation, which is crucial to ensure it mimics the metabolic behavior of the actual metabolite.
Precision deuteration is critical for synthesizing high-quality internal standards. The goal is to achieve high isotopic enrichment at specific, metabolically stable positions within the molecule. clearsynth.comnih.gov For a molecule like this compound, the focus is on the piperazine ring, a common site for deuteration in similar standards. sigmaaldrich.comsimsonpharma.com
Several established methods for isotopic labeling are applicable:
Use of Deuterated Building Blocks : This is the most direct and precise method. Synthesizing the target molecule using a commercially available or custom-synthesized deuterated starting material, such as piperazine-d8, ensures the label is incorporated cleanly and exclusively at the desired positions. sigmaaldrich.com
Deuterium Gas Exchange : This method involves exposing a substrate to deuterium gas (D₂) in the presence of a catalyst (e.g., Palladium on carbon). While effective, it can sometimes lead to a distribution of deuterium isotopes (d1-d8) and may not be as positionally specific as using a deuterated synthon.
Reductive Amination with Deuterated Reagents : If the synthesis involves forming the piperazine ring or attaching the ethyl side chain via reductive amination, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) can introduce deuterium atoms adjacent to the nitrogen.
For this compound, using a pre-labeled piperazine-d8 building block is the superior strategy as it provides absolute control over the location and number of deuterium atoms, resulting in a single, well-defined isotopologue ideal for quantitative analysis. sigmaaldrich.comsimsonpharma.com
Advanced Spectroscopic and Spectrometric Characterization of this compound
Once synthesized, the structural identity, isotopic enrichment, and purity of this compound must be rigorously confirmed using a suite of advanced analytical techniques.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of this compound. It provides two critical pieces of information: confirmation of the elemental composition through an accurate mass measurement and structural information via fragmentation analysis (MS/MS).
Structural Confirmation : HRMS can measure the mass of a molecule with extremely high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound, where eight hydrogen atoms are replaced by deuterium, a distinct mass shift is expected. Tandem mass spectrometry (MS/MS) would be used to fragment the molecule, and the resulting fragmentation pattern would confirm the core structure and the location of the hydroxyl group. nih.govnih.gov The predominant peak for Ziprasidone-d8 corresponds to the [M+H]⁺ ion at m/z 421.2. researchgate.net The addition of a hydroxyl group would increase this mass accordingly.
Table 1: Expected Mass Data for Ziprasidone and Related Compounds This is an interactive table. Click on the headers to sort.
| Compound Name | Chemical Formula | Average Molecular Weight (Da) | Monoisotopic Mass [M+H]⁺ (Da) |
|---|---|---|---|
| Ziprasidone | C₂₁H₂₁ClN₄OS | 412.94 | 413.12 |
| Ziprasidone-d8 | C₂₁H₁₃D₈ClN₄OS | 420.98 | 421.17 |
| Hydroxy Ziprasidone | C₂₁H₂₁ClN₄O₂S | 428.94 | 429.12 |
| This compound | C₂₁H₁₃D₈ClN₄O₂S | ~436.99 | ~437.16 |
Data sourced from references 15, 16, 19, 21, 22.
Impurity Profiling : HRMS is also highly sensitive for detecting and identifying process-related impurities and isotopologues. This includes profiling for any remaining non-deuterated Hydroxy Ziprasidone, partially deuterated variants (d1-d7), or other synthesis byproducts like Keto Ziprasidone. mdpi.comoup.com This ensures the isotopic purity of the standard, which is critical for accurate quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the precise location of isotopic labels within a molecule.
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the piperazine ring would be absent or significantly diminished. drugbank.com This provides direct evidence of successful deuterium incorporation at the intended positions. The remaining signals for the aromatic and oxindole protons would match those of the non-deuterated Hydroxy Ziprasidone, confirming the integrity of the rest of the molecular structure.
²H NMR (Deuterium NMR) : A ²H NMR experiment would show signals corresponding to the chemical shifts of the deuterium atoms. This technique unequivocally confirms the presence of deuterium and can help verify its location on the piperazine ring, thus validating the positional assignment of the isotopic label. clearsynth.com
Together, these NMR techniques provide definitive proof of the structure and the success of the precision deuteration.
Chromatographic methods are essential for assessing the chemical and radiochemical purity of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are the methods of choice. tandfonline.comchromatographyonline.com
These techniques are used to separate the final product from any residual starting materials, reagents, and structurally related impurities. oup.com The development of a stability-indicating HPLC method is crucial to ensure that the compound is free from degradants. chromatographyonline.com For this compound, the analysis would focus on resolving it from key potential impurities.
Table 2: Key Impurities and Chromatographic Separation Considerations This is an interactive table. Click on the headers to sort.
| Impurity Name | Reason for Monitoring | Typical Separation Method |
|---|---|---|
| Hydroxy Ziprasidone (non-deuterated) | Determines isotopic purity | Reversed-Phase HPLC/UPLC-MS |
| Ziprasidone-d8 | Potential precursor carryover | Gradient Reversed-Phase HPLC |
| Keto Ziprasidone | Common process impurity/oxidative degradant | Gradient Reversed-Phase HPLC |
| 5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole | Starting material | Reversed-Phase HPLC with UV detection |
Data sourced from references 2, 3, 8, 9.
A validated chromatographic method ensures that the final this compound standard is of high purity (typically >98%), which is a prerequisite for its use in regulated bioanalytical assays. The method would demonstrate specificity, linearity, accuracy, and precision for the analyte and all relevant impurities. mdpi.comchromatographyonline.com
Metabolic Investigations and Biotransformation Research of Hydroxy Ziprasidone D8
In Vitro Metabolic Stability Studies of Hydroxy Ziprasidone-d8
In vitro studies are crucial for predicting the in vivo metabolic fate of a drug candidate. For ziprasidone (B1663615) and its analogs, these studies typically utilize human liver microsomes, cytosolic fractions, and recombinant enzymes to assess metabolic stability. psychopharmacologyinstitute.comnih.govresearchgate.net The stability of a compound like this compound in these systems provides an early indication of its likely half-life and clearance in humans.
Research has shown that ziprasidone is extensively metabolized, with less than 5% of the drug excreted unchanged. researchgate.netnih.gov The introduction of deuterium (B1214612) atoms at specific molecular positions, such as in this compound, is a strategy employed to intentionally alter metabolic rates. portico.orgnih.gov This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, making this bond more resistant to enzymatic cleavage. wikipedia.orgadvancedsciencenews.com Consequently, deuteration can slow down metabolism at the site of substitution, potentially leading to increased metabolic stability. juniperpublishers.com
Enzymatic Biotransformation Pathways of Hydroxy Ziprasidone in Model Systems
The biotransformation of ziprasidone is primarily governed by two major enzymatic routes: a reductive pathway and oxidative pathways. nih.govdrugbank.comfda.gov These pathways lead to the formation of several major circulating metabolites. psychopharmacologyinstitute.com
The formation of hydroxylated metabolites of ziprasidone and their subsequent breakdown involves a concert of enzyme systems. The main metabolic route for approximately two-thirds of ziprasidone's clearance is a reductive pathway. psychopharmacologyinstitute.comfda.gov This process begins with the reduction of the N-S bond of the benzisothiazole moiety, a reaction catalyzed by both chemical reduction via glutathione (B108866) and enzymatic reduction by aldehyde oxidase. tandfonline.comnih.gov The resulting intermediate, dihydroziprasidone, is then methylated by thiol methyltransferase to form the major metabolite, S-methyldihydroziprasidone. tandfonline.comnih.gov
The remaining one-third of ziprasidone's metabolic clearance is mediated by oxidative pathways, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. psychopharmacologyinstitute.comfda.gov
The cytochrome P450 system, specifically the CYP3A4 isoform, is the main contributor to the oxidative metabolism of ziprasidone, with a minor role potentially played by CYP1A2. psychopharmacologyinstitute.comfda.govnih.gov This oxidative metabolism accounts for less than a third of the drug's total clearance. psychopharmacologyinstitute.com In vitro studies using human liver microsomes have identified several CYP-mediated metabolites, including ziprasidone sulphoxide and ziprasidone sulphone. nih.govnih.gov
Hydroxylation, the chemical process that would lead to the formation of hydroxy ziprasidone, is a classic CYP-mediated reaction. Given that CYP3A4 is the primary oxidative enzyme for ziprasidone, it is the most likely candidate for catalyzing the formation of hydroxylated derivatives. psychopharmacologyinstitute.comnih.govnih.gov The kinetic parameters for the formation of the major oxidative metabolite, ziprasidone sulphoxide, have been determined, with an apparent Km of 235 µM and Vmax of 1.14 nmol/mg protein/min. nih.gov
| Enzyme System | Primary Role in Ziprasidone Metabolism | Key Metabolites |
| Aldehyde Oxidase | Predominant reductive pathway (approx. 2/3 of clearance) | Dihydroziprasidone, S-methyldihydroziprasidone |
| Cytochrome P450 (CYP3A4) | Oxidative pathways (approx. 1/3 of clearance) | Ziprasidone sulphoxide, Ziprasidone sulphone |
| Glutathione | Chemical reduction | Dihydroziprasidone |
| Thiol methyltransferase | Methylation of dihydroziprasidone | S-methyldihydroziprasidone |
Comparative Metabolic Profiling of this compound versus Non-Deuterated Analogs
Comparing the metabolic profile of a deuterated compound like this compound to its non-deuterated counterpart is essential for understanding the impact of isotopic substitution. The primary goal of deuteration is often to improve the pharmacokinetic profile by slowing metabolism. portico.org This can lead to a longer half-life, increased exposure, and potentially a more favorable side-effect profile by altering the formation of certain metabolites. juniperpublishers.combioscientia.de
In the case of ziprasidone, its metabolism is complex, involving competing pathways. nih.gov Deuteration at a site targeted by a primary metabolic pathway can lead to a phenomenon known as "metabolic shunting." juniperpublishers.com
Investigating Metabolic Shunting and Kinetic Isotope Effects with Deuterated Analogs
The kinetic isotope effect (KIE) is the fundamental principle behind the use of deuterated drugs. portico.orgwikipedia.org The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-D bond in a rate-determining step will proceed more slowly. portico.orgadvancedsciencenews.com This effect is most pronounced when the mass change is greatest, as with the hydrogen-to-deuterium substitution. portico.org
When a primary metabolic site on a drug molecule is blocked or slowed by deuteration, the metabolism may shift to alternative, previously minor, pathways. This is known as metabolic shunting. portico.orgjuniperpublishers.com For a molecule like ziprasidone with multiple metabolic routes, deuterating a site susceptible to CYP450-mediated oxidation (such as a site of potential hydroxylation) could shunt metabolism more heavily toward the aldehyde oxidase reductive pathway. Conversely, deuteration affecting the reductive pathway could increase the relative importance of CYP-mediated oxidation. juniperpublishers.com
The study of deuterated analogs like this compound allows researchers to probe these intricate metabolic pathways. By observing changes in the ratios of various metabolites compared to the non-deuterated drug, scientists can gain insights into the rate-limiting steps of metabolism and the flexibility of the enzymatic systems involved. portico.orgjuniperpublishers.com These investigations are critical for designing drugs with optimized metabolic stability and predictable therapeutic effects.
Analytical Methodologies and Bioanalytical Applications of Hydroxy Ziprasidone D8
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Hydroxy Ziprasidone-d8
The quantification of ziprasidone (B1663615) and its metabolites, including hydroxy ziprasidone, in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govjocpr.comresearchgate.net The development of these methods involves meticulous optimization of chromatographic and mass spectrometric conditions to ensure sensitivity, selectivity, and robustness.
For the analysis of ziprasidone and its related compounds, reversed-phase chromatography is commonly employed, utilizing columns such as C18 or biphenyl. semanticscholar.orgphenomenex.com A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol, often run under gradient elution to achieve optimal separation. nih.govsemanticscholar.org
The mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. researchgate.netakjournals.com The instrument is set to monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. For instance, a validated method for ziprasidone used the transition m/z 413.2 → 194.0, while its deuterated internal standard, Ziprasidone-d8, was monitored at m/z 421.2 → 194.0. semanticscholar.org Similar specific transitions would be established for hydroxy ziprasidone and this compound.
Method validation is a critical step to ensure the reliability of the analytical data. This process involves assessing several key parameters as outlined in the table below.
Table 1: Key Parameters in LC-MS/MS Method Validation
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative standard deviation (RSD) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix. | The ratio of the analyte response in the presence and absence of matrix should be consistent. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
LLOQ: Lower Limit of Quantification
Several studies have reported the development and validation of LC-MS/MS methods for the quantification of ziprasidone and its metabolites in various biological matrices, including human plasma and rabbit plasma. jocpr.comresearchgate.netsemanticscholar.orgjournaljpri.com These methods often employ a stable isotope-labeled internal standard like Ziprasidone-d8 to ensure accuracy and precision. jocpr.comresearchgate.netsemanticscholar.orgjournaljpri.com
Application of this compound as a Stable Isotope Internal Standard in Quantitative Bioanalysis
The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative bioanalysis using LC-MS/MS. cdc.govwuxiapptec.com this compound, as a SIL-IS for hydroxy ziprasidone, offers significant advantages in overcoming the challenges associated with analyzing complex biological samples.
Mitigating Matrix Effects in Complex Biological Matrices
Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a major source of imprecision and inaccuracy in LC-MS/MS bioanalysis. waters.commyadlm.org Since a SIL-IS like this compound has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of matrix effects. wuxiapptec.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively normalized, leading to more reliable quantitative results. wuxiapptec.comwaters.com
However, it is crucial that the SIL-IS and the analyte co-elute perfectly for this compensation to be effective. waters.com Any chromatographic separation between the two, which can sometimes occur with deuterium-labeled standards due to isotope effects, may lead to differential matrix effects and compromise the accuracy of the method. myadlm.orgresearchgate.net
Enhancing Accuracy and Precision in Metabolite Quantification
By compensating for variability during sample preparation (e.g., extraction losses) and instrumental analysis (e.g., injection volume variations and ionization fluctuations), this compound significantly enhances the accuracy and precision of hydroxy ziprasidone quantification. myadlm.orgscispace.com The use of a SIL-IS is particularly important for achieving the low detection limits required for pharmacokinetic and metabolic studies. acanthusresearch.com
The effectiveness of a SIL-IS in improving assay performance has been demonstrated in numerous bioanalytical methods. For instance, the use of a triply deuterated internal standard for the compound ES-285 resulted in a robust assay with a relative standard deviation of only 4.9% for repeated analyses of a plasma sample. scispace.com Similarly, a validated method for ziprasidone using Ziprasidone-d8 as an internal standard reported intra-run and inter-run precision values well within acceptable limits. researchgate.netsemanticscholar.orgjournaljpri.com
Advanced Techniques for Metabolite Identification and Characterization Utilizing this compound
Beyond its role in quantification, this compound and other stable isotope-labeled compounds are invaluable tools in advanced analytical techniques for metabolite identification and characterization. tandfonline.comnih.govfrontiersin.org
Stable isotope labeling can be used to differentiate endogenous metabolites from exogenous compounds and to trace metabolic pathways. tandfonline.comnih.gov By introducing a labeled compound, researchers can track the appearance of the label in downstream metabolites, which simplifies the interpretation of complex metabolomics data and aids in the elucidation of biochemical pathways. tandfonline.comfrontiersin.org
In the context of metabolite identification, the characteristic mass shift between the unlabeled analyte and its labeled counterpart provides a powerful filter for identifying related ions in a complex mass spectrum. nih.govfrontiersin.org This is particularly useful in high-resolution mass spectrometry (HRMS) for determining the elemental composition of unknown metabolites. tandfonline.com Furthermore, the fragmentation patterns of the labeled and unlabeled compounds in tandem mass spectrometry (MS/MS) experiments can be compared to aid in structural elucidation. nih.gov The presence of the isotopic label in specific fragment ions can provide crucial information about the structure of the metabolite. acanthusresearch.com
Challenges and Solutions in Quantitative Analysis of Deuterated Drug Metabolites
While the use of deuterated internal standards like this compound is highly advantageous, it is not without its challenges.
One of the primary challenges is the potential for chromatographic separation between the deuterated standard and the non-deuterated analyte, known as the deuterium (B1214612) isotope effect. myadlm.orgnih.gov This can lead to differential matrix effects and compromise the accuracy of quantification. myadlm.org Solutions to this issue include careful optimization of the chromatographic conditions to minimize this separation or the use of other stable isotopes like ¹³C or ¹⁵N, which are less prone to this effect. nih.gov
Another challenge is the potential for in-source or in-vivo back-exchange of deuterium atoms with protons, which can alter the mass of the internal standard and affect the accuracy of the results. acanthusresearch.com This can be mitigated by placing the deuterium labels on positions within the molecule that are not readily exchangeable. acanthusresearch.com
The isotopic purity of the deuterated standard is also a critical consideration. The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration, especially at the lower end of the calibration range. lgcstandards.com Therefore, it is essential to use highly pure deuterated standards.
In Vitro Receptor Binding Affinity Studies of Hydroxy Ziprasidone
Ziprasidone itself exhibits a distinct receptor binding profile, characterized by high affinity for serotonin (B10506) and dopamine (B1211576) receptors. fda.govnih.gov It is a potent antagonist at the serotonin 5-HT2A and dopamine D2 receptors, a key characteristic of atypical antipsychotics. fda.govnih.gov Furthermore, ziprasidone shows high affinity as an agonist at the 5-HT1A receptor and as an antagonist at the 5-HT1D and 5-HT2C receptors. fda.gov It also has a moderate affinity for the histamine (B1213489) H1 receptor and a lower affinity for the α1-adrenergic receptor. fda.govnih.gov
Ziprasidone undergoes extensive metabolism, leading to several metabolites. nih.govebmconsult.com The primary metabolic pathways involve reduction and methylation to form S-methyl-dihydroziprasidone and oxidation to form ziprasidone sulphoxide. mpa.semedsinfo.com.au While some metabolites are noted to have potential pharmacological activity, specific receptor binding affinities are not well-documented for a hydroxylated version of ziprasidone. researchgate.net One of the major metabolites, S-methyl-dihydroziprasidone, along with ziprasidone sulphoxide, has been tested in vitro and is suggested to share properties with the parent drug that may predict a QTc-prolonging effect. medsinfo.com.au However, comprehensive receptor binding tables for these metabolites, including a potential "Hydroxy Ziprasidone," are not provided in the reviewed literature.
Interactive Data Table: Receptor Binding Affinity of Ziprasidone (Parent Compound)
Note: This table represents the parent compound, as specific data for Hydroxy Ziprasidone is not available.
| Receptor | Ki (nM) | Functional Activity |
| Serotonin 5-HT2A | 0.4 | Antagonist |
| Dopamine D2 | 4.8 | Antagonist |
| Serotonin 5-HT1A | 3.4 | Agonist |
| Serotonin 5-HT1D | 2 | Antagonist |
| Serotonin 5-HT2C | 1.3 | Antagonist |
| Dopamine D3 | 7.2 | Antagonist |
| α1-Adrenergic | 10 | Antagonist |
| Histamine H1 | 47 | Antagonist |
Enzyme Inhibition or Activation Profiling by Hydroxy Ziprasidone
Specific data on the direct inhibition or activation of enzymes by "Hydroxy Ziprasidone" is not detailed in the available scientific literature. The focus of enzymatic studies has been on the metabolism of the parent compound, ziprasidone.
Ziprasidone's metabolism is primarily mediated by two main pathways: approximately two-thirds occur via reduction by aldehyde oxidase and subsequent methylation by thiol methyltransferase, while the remaining one-third is through oxidative metabolism, mainly by the cytochrome P450 enzyme CYP3A4. nih.govmedcentral.comfrontiersin.org CYP1A2 may also play a minor role in the oxidative metabolism. fda.gov
In vitro studies have shown that ziprasidone itself has a low potential to inhibit major CYP450 enzymes at clinically relevant concentrations, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.gov This suggests a low likelihood of ziprasidone causing significant drug-drug interactions through the inhibition of these metabolic pathways.
While metabolites like S-methyl-dihydroziprasidone are formed through enzymatic processes, information regarding their potential to, in turn, inhibit or activate key enzymes is not specified. nih.gov The metabolic pathway for S-methyl-dihydroziprasidone involves further catalysis by CYP3A4 for its elimination. medsafe.govt.nz There is no mention of a "Hydroxy Ziprasidone" in the context of enzyme inhibition or activation profiling in the reviewed sources.
Interactive Data Table: Metabolism of Ziprasidone (Parent Compound)
Note: This table outlines the metabolic pathways of the parent compound, as specific enzyme profiling for Hydroxy Ziprasidone is not available.
| Enzyme | Metabolic Pathway | Contribution to Clearance |
| Aldehyde Oxidase | Reduction | ~66% |
| CYP3A4 | Oxidation | ~33% |
| Thiol Methyltransferase | Methylation | Part of the reductive pathway |
| CYP1A2 | Oxidation | Minor contributor |
Cellular or Molecular Target Engagement Investigations of Hydroxy Ziprasidone
Direct investigations into the cellular or molecular target engagement of "Hydroxy Ziprasidone" are not found in the reviewed scientific literature. The pharmacological activity of ziprasidone is attributed primarily to the parent drug. ebmconsult.com
Studies have identified four major circulating metabolites of ziprasidone: benzisothiazole (BITP) sulphoxide, BITP-sulphone, ziprasidone sulphoxide, and S-methyl-dihydroziprasidone. ebmconsult.com Of these, S-methyl-dihydroziprasidone and ziprasidone sulphoxide have been noted in in vitro tests to possess properties that might lead to a QTc-prolonging effect, indicating some level of cardiovascular ion channel engagement. medsinfo.com.au However, a detailed profile of their engagement with other cellular or molecular targets, or any such data for a "Hydroxy Ziprasidone," is not available.
Conclusion
Hydroxy Ziprasidone-d8 represents a highly specialized and valuable tool in modern pharmaceutical research. Its role as an internal standard in bioanalytical assays is critical for the accurate and reliable quantification of the ziprasidone (B1663615) metabolite, Hydroxy Ziprasidone. The use of such stable isotope-labeled compounds underscores the continuous drive for greater precision and a deeper understanding of drug metabolism and pharmacokinetics, ultimately contributing to the development of safer and more effective medicines.
Deuterium Isotope Effects in the Study of Drug Metabolism and Transport
Primary and Secondary Kinetic Isotope Effects in C-H/C-D Bond Cleavage
The kinetic isotope effect is a change in the rate of a chemical reaction upon isotopic substitution. It is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond. Replacing this hydrogen with deuterium (B1214612) can significantly slow down the reaction rate, with kH/kD values typically ranging from 2 to 10. This effect is a direct consequence of the lower zero-point energy of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage.
A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than PKIEs, with kH/kD values typically between 0.7 and 1.5. SKIEs can be further classified based on the position of the isotope relative to the reaction center. For instance, an α-secondary kinetic isotope effect is observed when the isotope is attached to the carbon atom undergoing a change in hybridization.
The magnitude of the deuterium kinetic isotope effect can provide valuable insights into the transition state of a reaction. A larger PKIE generally indicates a more symmetrical transition state where the hydrogen/deuterium is equally shared between the donor and acceptor atoms.
Deuteration as a Tool for Investigating Rate-Limiting Steps in Enzymatic Reactions
This principle is particularly useful in the study of drug metabolism, where multiple steps are often involved, including substrate binding, electron transfer, and product release. For example, in the metabolism of the atypical antipsychotic Ziprasidone (B1663615), two primary enzyme systems are involved: aldehyde oxidase and cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.com By selectively deuterating different positions on the Ziprasidone molecule, researchers can probe which metabolic steps are rate-limiting.
Table 1: Hypothetical Kinetic Isotope Effects in the Metabolism of a Drug Candidate
| Position of Deuteration | Metabolic Reaction | kH/kD | Implication for Rate-Limiting Step |
| Methyl Group | Hydroxylation | 6.5 | C-H bond cleavage is likely rate-limiting |
| Aromatic Ring | Aromatic Hydroxylation | 1.2 | C-H bond cleavage is not the sole rate-limiting step |
| N-Alkyl Group | N-dealkylation | 4.8 | C-H bond cleavage is a significant contributor to the rate-limiting step |
Influence of Deuteration on Metabolic Pathways and Reaction Selectivity
Strategic deuteration can not only slow down the rate of metabolism but also alter the metabolic profile of a drug by redirecting metabolism towards alternative pathways. This phenomenon, known as "metabolic switching," occurs when a metabolically labile C-H bond is strengthened by deuteration, making other, previously less favorable, metabolic pathways more competitive.
In the case of Ziprasidone, metabolism occurs through several routes, including N-dealkylation, sulfur oxidation, and reductive cleavage of the benzisothiazole moiety. nih.gov Hydroxylation is also a potential metabolic pathway. If a primary site of metabolism, for example, a specific hydroxylation site, is blocked by deuteration, the parent drug may be shunted towards other metabolic pathways.
This can have several consequences:
Increased exposure to the parent drug: By slowing the primary metabolic clearance pathway, deuteration can lead to higher plasma concentrations and a longer half-life of the parent drug.
Altered metabolite profile: The relative abundance of different metabolites can be significantly changed. This could be beneficial if it leads to a reduction in the formation of a toxic metabolite or an increase in the formation of an active metabolite.
Table 2: Potential Effects of Deuteration on Ziprasidone Metabolism
| Deuteration Site on Ziprasidone | Potential Metabolic Consequence | Enzyme(s) Potentially Affected |
| Piperazine (B1678402) ethyl group | Decreased N-dealkylation | CYP3A4 |
| Benzisothiazole ring | Altered reductive cleavage | Aldehyde Oxidase |
| Oxindole (B195798) moiety | Reduced hydroxylation | CYP3A4 |
Future Research Directions and Unaddressed Scientific Inquiries for Hydroxy Ziprasidone D8
Development of Novel Synthetic Approaches for Complex Deuterated Metabolites
The synthesis of deuterated compounds is a cornerstone of modern pharmaceutical research, enabling enhanced metabolic stability and improved pharmacokinetic profiles. pharmaffiliates.com While methods for deuterium (B1214612) labeling have evolved, the synthesis of complex deuterated metabolites like Hydroxy Ziprasidone-d8 presents unique challenges. simsonpharma.com Current strategies often involve either biotransformation of a deuterated parent compound or late-stage chemical synthesis. hyphadiscovery.com
Future research should prioritize the development of more efficient and selective synthetic routes. This could involve exploring novel catalytic systems, such as those employing electrocatalysis with boron clusters for C(sp³)–H deuteration under mild conditions. researchgate.net Additionally, advancements in flow synthesis systems, which offer low environmental impact and high reaction performance, could provide on-demand synthesis of such complex molecules. bionauts.jp Investigating enzymatic and microbial biotransformation pathways could also yield more direct and stereoselective synthetic methods for producing hydroxylated deuterated metabolites. hyphadiscovery.comlongdom.org
Key Research Questions:
Can novel chemoenzymatic strategies be developed to improve the yield and purity of this compound?
How can computational modeling, such as Density Functional Theory (DFT), be used to predict and optimize synthetic pathways for complex deuterated metabolites? nih.govrsc.org
What are the most effective purification techniques for isolating high-purity this compound from complex reaction mixtures?
Integration of this compound in Advanced Bioanalytical Platforms
Deuterated internal standards are indispensable in quantitative bioanalysis, particularly in mass spectrometry-based methods, for their ability to correct for matrix effects and improve accuracy and precision. clearsynth.comwisdomlib.org this compound, as a stable isotope-labeled version of a major ziprasidone (B1663615) metabolite, is ideally suited for this role in pharmacokinetic and therapeutic drug monitoring studies. jocpr.comsemanticscholar.org
The integration of this compound into advanced bioanalytical platforms represents a significant area for future research. This includes its application in high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ziprasidone and its metabolites in various biological matrices. semanticscholar.orgtexilajournal.comhumanjournals.comscispace.com Further exploration of its use in ultra-high-pressure liquid chromatography (UHPLC) could lead to faster and more efficient analytical methods. semanticscholar.orgresearchgate.net
Beyond standard quantitative analysis, there is potential to use this compound in more sophisticated techniques like Deuterium Metabolic Imaging (DMI). DMI is a non-invasive magnetic resonance spectroscopy (MRS) technique that tracks the metabolic fate of deuterated compounds in three dimensions, offering insights into localized metabolic fluxes. escholarship.orgisotope.com
Table 1: Potential Advanced Bioanalytical Platforms for this compound
| Platform | Application | Potential Advantages |
|---|---|---|
| UHPLC-MS/MS | High-throughput quantification in pharmacokinetic studies | Increased speed, resolution, and sensitivity |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and profiling | Accurate mass measurements for unambiguous identification |
| Deuterium Metabolic Imaging (DMI) | In vivo tracking of metabolic pathways | Non-invasive, spatial information on metabolism |
Untapped Research Avenues in Deuterated Metabolite Biotransformation Mechanisms
The introduction of deuterium into a drug molecule can significantly alter its metabolic fate due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic reactions involving C-H bond cleavage. jscimedcentral.com This can lead to changes in metabolic pathways, a phenomenon known as metabolic switching. jscimedcentral.comnih.gov While the metabolism of ziprasidone is known to be extensive, involving enzymes like aldehyde oxidase and cytochrome P450 (CYP) 3A4, the specific impact of deuteration on the biotransformation of its metabolites is not fully understood. nih.govdrugbank.comwikipedia.orgnih.govpsychopharmacologyinstitute.comnih.govnih.gov
Future research should focus on elucidating the precise mechanisms by which deuteration influences the biotransformation of Hydroxy Ziprasidone. This includes investigating the KIE on the various enzymatic pathways involved in its further metabolism. In vitro studies using human liver microsomes and recombinant CYP enzymes can help quantify the differences in metabolic rates between the deuterated and non-deuterated forms of the metabolite. nih.gov
Key Research Questions:
To what extent does the deuterium in this compound alter its subsequent metabolism by CYP3A4 and other enzymes?
Does "metabolic switching" occur, leading to the formation of novel metabolites not seen with the non-deuterated compound?
Can understanding these mechanisms help in the design of future deuterated drugs with more predictable and favorable metabolic profiles?
Potential for this compound as a Probe in Systems Metabolism Research
Systems metabolism, an extension of metabolomics, aims to understand the complex network of metabolic reactions within a biological system. Stable isotope-labeled compounds are powerful tools in this field, serving as tracers to follow metabolic pathways and quantify fluxes. researchgate.net
This compound has untapped potential as a probe in systems metabolism research to investigate the broader impact of ziprasidone and its metabolites on cellular metabolism. By tracking the incorporation of deuterium from this compound into other endogenous metabolites, researchers could uncover previously unknown interactions and metabolic perturbations caused by the drug. This approach could provide a more holistic understanding of the drug's mechanism of action and potential off-target effects. researchgate.net
Table 2: Potential Applications of this compound in Systems Metabolism
| Research Area | Experimental Approach | Expected Outcome |
|---|---|---|
| Drug-Metabolome Interactions | Tracing deuterium label in global metabolomics | Identification of metabolic pathways affected by ziprasidone |
| Fluxomics | Isotope dilution mass spectrometry | Quantification of changes in metabolic fluxes |
Q & A
Q. What is the primary role of Hydroxy Ziprasidone-d8 in experimental settings, and how is it methodologically applied?
this compound, a deuterium-labeled analog of Hydroxy Ziprasidone, is primarily used as an internal standard in quantitative analyses such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterium labeling minimizes isotopic interference, enabling precise quantification of the parent compound (Ziprasidone) and its metabolites in biological matrices. Researchers should validate its use by assessing matrix effects, recovery rates, and linearity across expected concentration ranges .
Q. How should researchers ensure the purity and stability of this compound in long-term studies?
Purity (>98%) is typically verified via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). For stability, store aliquots at -20°C in inert atmospheres to prevent deuterium exchange. Regular re-testing using accelerated stability protocols (e.g., exposure to heat, light, and humidity) is recommended to confirm integrity over time .
Q. What analytical techniques are most suitable for distinguishing this compound from its non-deuterated counterpart?
LC-MS/MS with multiple reaction monitoring (MRM) is optimal. Key parameters include:
- Chromatographic separation : Use C18 columns with gradient elution to resolve isotopic variants.
- Mass transitions : Monitor m/z shifts specific to deuterium (e.g., +8 Da for D8-labeled compounds). Cross-validate with synthetic standards and spike-recovery experiments to confirm specificity .
Advanced Research Questions
Q. How can isotopic labeling with this compound be leveraged to study metabolic pathways in vivo?
Deuterium labeling allows tracing of metabolic products through isotope ratio measurements. For example:
- Administer this compound in animal models and collect plasma/tissue samples at timed intervals.
- Use LC-MS/MS to identify deuterium-retaining metabolites, differentiating phase I/II transformations.
- Apply kinetic modeling to calculate metabolic clearance rates. Ensure ethical compliance with dosing protocols and species-specific pharmacokinetic variability .
Q. What strategies address contradictions in reported pharmacokinetic data for Ziprasidone and its metabolites?
Systematic reviews (e.g., Cochrane frameworks) should be conducted to evaluate heterogeneity across studies. Key steps:
- Define inclusion/exclusion criteria (e.g., species, dosage, analytical methods).
- Use meta-regression to identify confounding variables (e.g., CYP3A4 polymorphism effects).
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions for further investigation .
Q. How can researchers design experiments to elucidate the neuropharmacological interplay between Ziprasidone’s 5-HT and dopamine receptor antagonism?
- In vitro : Perform radioligand binding assays with this compound to quantify receptor affinity (Ki values) under varying pH/ionic conditions.
- In vivo : Use microdialysis in rodent models to correlate extracellular dopamine/5-HT levels with behavioral outcomes (e.g., prepulse inhibition).
- Data analysis : Apply multivariate statistics to disentangle receptor contribution weights. Cross-reference with structural analogs (e.g., Iloperidone) to identify pharmacophore-specific effects .
Q. What methodological considerations are critical when comparing this compound’s stability across tissue types?
- Sample preparation : Homogenize tissues in deuterium-free buffers to prevent isotopic dilution.
- Extraction efficiency : Compare solid-phase vs. liquid-liquid extraction yields.
- Degradation kinetics : Model time-dependent degradation using Arrhenius equations to predict shelf-life under diverse storage conditions. Include negative controls (unlabeled compound) to distinguish environmental vs. enzymatic degradation .
Data Interpretation & Reproducibility
Q. How should researchers validate conflicting findings on this compound’s role in CYP-mediated drug interactions?
- Replicate studies using human liver microsomes with/without CYP inhibitors (e.g., ketoconazole for CYP3A4).
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to clinical scenarios.
- Publish raw datasets and analytical protocols to facilitate third-party reproducibility checks .
Q. What frameworks guide the integration of this compound data into broader antipsychotic research?
Use scoping reviews (Arksey & O’Malley framework) to map evidence gaps:
- Stage 1 : Identify research questions (e.g., "How does Ziprasidone’s metabolism vary across patient subpopulations?").
- Stage 3 : Chart data thematically (e.g., metabolic pathways, receptor affinities).
- Stage 5 : Consult stakeholders (clinicians, pharmacologists) to prioritize translational applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
